molecular formula C14H10N2OS3 B4670317 3-anilino-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one

3-anilino-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B4670317
M. Wt: 318.4 g/mol
InChI Key: KRPJKEMQZBSTEM-XFXZXTDPSA-N
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Description

3-anilino-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one is a heterocyclic compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is also known as ATMT and has been extensively studied for its various properties and applications.

Mechanism of Action

The mechanism of action of ATMT is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. ATMT has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. ATMT has also been shown to inhibit the activation of nuclear factor-kappa B (NF-kB), a transcription factor that regulates the expression of genes involved in inflammation and immune responses.
Biochemical and Physiological Effects
ATMT has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines. ATMT has also been found to induce apoptosis, or programmed cell death, in cancer cells. In addition, ATMT has been shown to protect against oxidative stress and DNA damage.

Advantages and Limitations for Lab Experiments

ATMT has several advantages for lab experiments. It is relatively easy to synthesize and is commercially available. ATMT has also been extensively studied, and its properties and applications are well documented. However, there are also some limitations to using ATMT in lab experiments. It can be toxic in high doses and may have off-target effects on other enzymes and signaling pathways.

Future Directions

There are several future directions for research on ATMT. One area of interest is the development of ATMT-based drugs for the treatment of inflammatory diseases and cancer. Another area of research is the elucidation of the mechanism of action of ATMT and its interactions with other enzymes and signaling pathways. Additionally, the synthesis of new derivatives of ATMT with improved properties and applications is an area of ongoing research.
In conclusion, 3-anilino-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one is a heterocyclic compound with various applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. ATMT has shown promise as a candidate for drug development and is an area of ongoing research.

Scientific Research Applications

ATMT has various applications in scientific research. It has been used as a precursor for the synthesis of other compounds and as an intermediate in the production of dyes and pigments. ATMT has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties, making it a promising candidate for drug development.

Properties

IUPAC Name

(5Z)-3-anilino-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2OS3/c17-13-12(9-11-7-4-8-19-11)20-14(18)16(13)15-10-5-2-1-3-6-10/h1-9,15H/b12-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRPJKEMQZBSTEM-XFXZXTDPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NN2C(=O)C(=CC3=CC=CS3)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)NN2C(=O)/C(=C/C3=CC=CS3)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-anilino-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 2
3-anilino-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 3
3-anilino-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 4
3-anilino-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 5
3-anilino-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 6
3-anilino-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one

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